![molecular formula C14H29N3O B249053 2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249053.png)
2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PIPES, which stands for piperazine-N,N'-bis(2-ethanesulfonic acid). PIPES is a zwitterionic buffer that is widely used in biochemistry and molecular biology.
Mécanisme D'action
PIPES acts as a buffer by maintaining a constant pH in a solution. It does this by accepting or donating protons depending on the pH of the solution. PIPES has a pKa of 7.5, which is close to the physiological pH of 7.4. This makes PIPES an ideal buffer for biological experiments.
Biochemical and Physiological Effects:
PIPES has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in various biological experiments. However, PIPES should be handled with care as it is a corrosive compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of PIPES is its ability to maintain a constant pH in a solution. It is also relatively cheap and easy to synthesize. However, PIPES has some limitations. It is not suitable for experiments that require a pH below 6.5 or above 8.5. Additionally, PIPES has a low solubility in water at high concentrations, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on PIPES. One area of interest is the development of new PIPES derivatives with improved properties. Another area of interest is the use of PIPES in drug delivery systems. PIPES has been shown to enhance the solubility and stability of certain drugs, making it a promising candidate for drug delivery applications. Finally, PIPES could be used in the development of new diagnostic tools for various diseases. PIPES has been shown to enhance the sensitivity and specificity of certain diagnostic assays, making it a promising candidate for diagnostic applications.
Conclusion:
In conclusion, 2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol, or PIPES, is a widely used buffer in biochemical and physiological experiments. Its ability to maintain a constant pH in a solution makes it an ideal candidate for various applications. While PIPES has some limitations, it is a promising compound that has the potential to be used in various fields, including drug delivery and diagnostics. Further research on PIPES and its derivatives could lead to the development of new and improved technologies that could improve human health and well-being.
Méthodes De Synthèse
The synthesis of PIPES involves the reaction of piperazine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction yields 2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol as the final product. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
PIPES is widely used as a buffer in various biochemical and physiological experiments. It is commonly used in protein purification, enzyme assays, and electrophoresis. PIPES is also used in cell culture media to maintain the pH of the media. Additionally, PIPES is used in the synthesis of various chemicals such as surfactants, dyes, and pharmaceuticals.
Propriétés
Nom du produit |
2-{4-[1-(Propan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol |
|---|---|
Formule moléculaire |
C14H29N3O |
Poids moléculaire |
255.4 g/mol |
Nom IUPAC |
2-[4-(1-propan-2-ylpiperidin-4-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H29N3O/c1-13(2)16-5-3-14(4-6-16)17-9-7-15(8-10-17)11-12-18/h13-14,18H,3-12H2,1-2H3 |
Clé InChI |
GPCYVFIILGIAMG-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCC(CC1)N2CCN(CC2)CCO |
SMILES canonique |
CC(C)N1CCC(CC1)N2CCN(CC2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



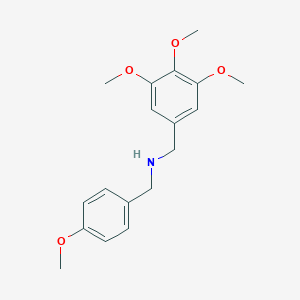
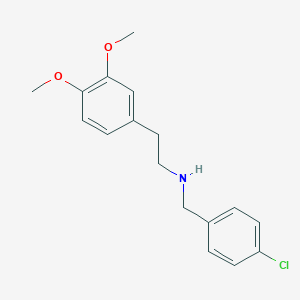
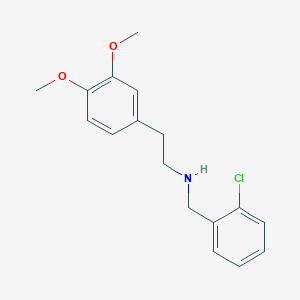
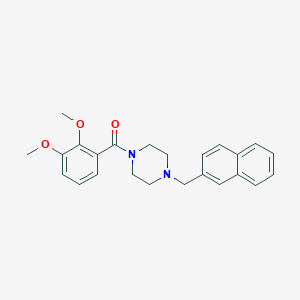
![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)
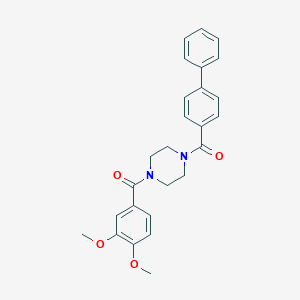
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
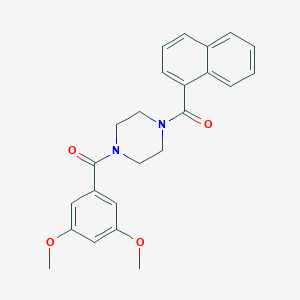
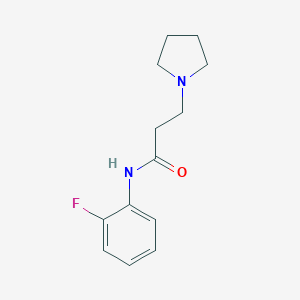
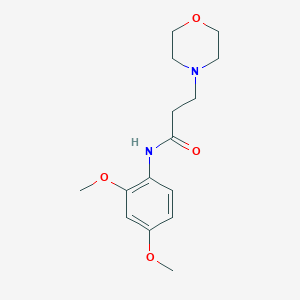
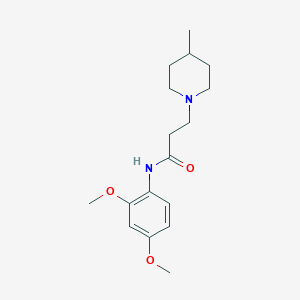
![3-[benzyl(methyl)amino]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B248992.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B248993.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248994.png)